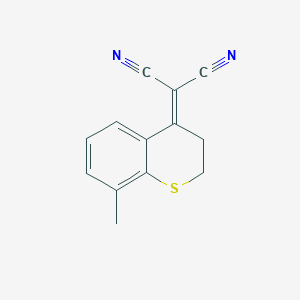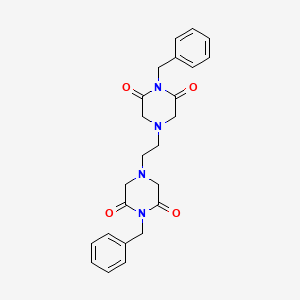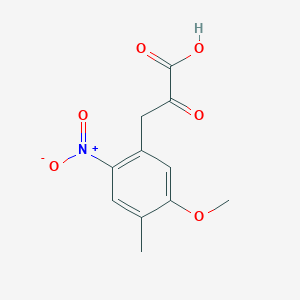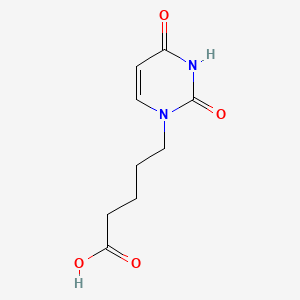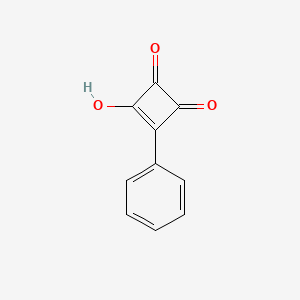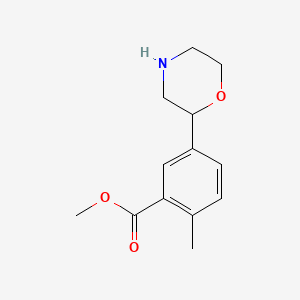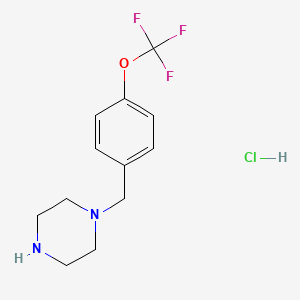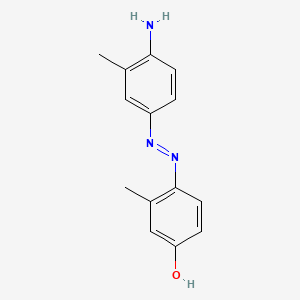
4-((4-Amino-3-methylphenyl)azo)-3-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-((4-AMINO-3-METHYLPHENYL)DIAZENYL)-3-METHYLPHENOL is an azo compound known for its vibrant color properties. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in dyeing processes. This particular compound is notable for its applications in various industries, including textiles and biological research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((4-AMINO-3-METHYLPHENYL)DIAZENYL)-3-METHYLPHENOL typically involves a diazotization reaction followed by a coupling reaction. The process begins with the diazotization of 4-amino-3-methylphenol using sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt. This intermediate is then coupled with 3-methylphenol under alkaline conditions to yield the final azo compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature and pH levels, which are crucial for the stability of the diazonium salt and the efficiency of the coupling reaction .
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-((4-AMINO-3-METHYLPHENYL)DIAZENYL)-3-METHYLPHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and zinc dust in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
(E)-4-((4-AMINO-3-METHYLPHENYL)DIAZENYL)-3-METHYLPHENOL has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of metal ions.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Widely used in the textile industry for dyeing fabrics due to its vibrant color and stability
Mécanisme D'action
The mechanism of action of (E)-4-((4-AMINO-3-METHYLPHENYL)DIAZENYL)-3-METHYLPHENOL involves its interaction with specific molecular targets. In biological systems, the compound can bind to proteins and nucleic acids, altering their function and structure. The azo bond (N=N) plays a crucial role in these interactions, as it can undergo reduction to form reactive intermediates that interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sudan I (1-Phenylazo-2-naphthol): Another azo dye used in various applications, including food coloring and biological staining.
Methyl Orange (4-[(4-Dimethylamino)phenylazo]benzenesulfonic acid sodium salt): A pH indicator used in titrations.
Congo Red (3,3’-[(1,1’-Biphenyl)-4,4’-diylbis(azo)]bis(4-aminonaphthalene-1-sulfonic acid) disodium salt): Used in histology for staining amyloid tissues.
Uniqueness
(E)-4-((4-AMINO-3-METHYLPHENYL)DIAZENYL)-3-METHYLPHENOL is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and physical properties. Its ability to form stable complexes with various substrates makes it particularly valuable in scientific research and industrial applications .
Propriétés
Numéro CAS |
17277-68-8 |
|---|---|
Formule moléculaire |
C14H15N3O |
Poids moléculaire |
241.29 g/mol |
Nom IUPAC |
4-[(4-amino-3-methylphenyl)diazenyl]-3-methylphenol |
InChI |
InChI=1S/C14H15N3O/c1-9-7-11(3-5-13(9)15)16-17-14-6-4-12(18)8-10(14)2/h3-8,18H,15H2,1-2H3 |
Clé InChI |
ZPIIWWHBQDZLEA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N=NC2=C(C=C(C=C2)O)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


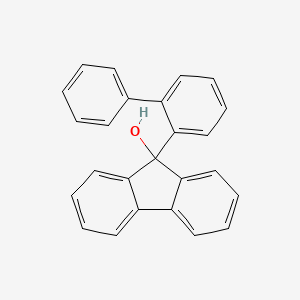
![2-Amino-4-[(4-bromophenyl)methyl]pentanedioic acid](/img/structure/B14008906.png)
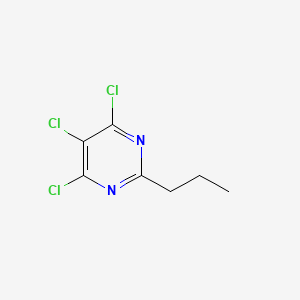
![3-[(4-Bromo-3-methylphenyl)methyl]-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B14008912.png)
![Ethyl S-[chloro(dimethyl)stannyl]cysteinate](/img/structure/B14008916.png)
